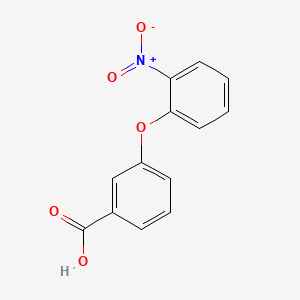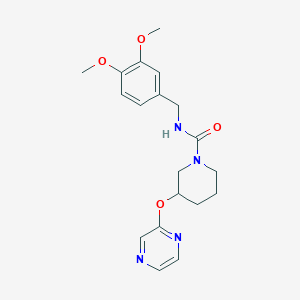![molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6](/img/structure/B2610081.png)
2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane moiety can be synthesized via a Diels-Alder reaction, followed by functional group modifications to achieve the required stereochemistry.
Attachment of the Phenylsulfonyl Group:
A sulfonyl chloride reagent can be used to introduce the phenylsulfonyl group via a substitution reaction.
Final Assembly:
The pyridazinone core and the bicyclic system are then linked together through appropriate coupling reactions, possibly involving amide bond formation under peptide coupling conditions.
Industrial Production Methods: Scaling up for industrial production may involve optimizing each step for yield and purity, with particular attention to reaction conditions (temperature, solvent, catalysts) and purification techniques (crystallization, chromatography).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves multi-step organic synthesis. One potential pathway includes:
Formation of the Pyridazinone Core:
Starting from readily available precursors like pyridazine, the synthesis might involve nitration followed by reduction to introduce the amine functionality, which is then acylated to form the desired pyridazinone.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation:
Can undergo oxidation, particularly at the 2-methyl group to form various oxidized derivatives.
Reduction:
Reduction reactions can alter the carbonyl group to hydroxyl or amine functionalities.
Substitution:
The sulfonyl and carbonyl groups can undergo nucleophilic substitution, leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Grignard reagents, alkyl halides.
Major Products:
Oxidized or reduced forms depending on the reaction conditions, with potential formation of new amine or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Potential as a lead compound for developing new drugs, particularly in the areas of central nervous system disorders due to its azabicyclic structure.
Industry: Utilized in the creation of novel polymers or as a catalyst in certain chemical reactions.
Mecanismo De Acción
This compound’s effects are generally tied to its ability to interact with specific molecular targets such as enzymes or receptors. The azabicyclic structure is often key in binding to neural receptors, potentially modulating their activity.
Pathways involved might include inhibition of enzymes like acetylcholinesterase or binding to GABA receptors, impacting neurotransmission.
Comparación Con Compuestos Similares
Pyridazin-3(2H)-one
8-Azabicyclo[3.2.1]octane derivatives
Phenylsulfonyl-substituted organic molecules
Propiedades
IUPAC Name |
6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXECYAUIGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)


![2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2610020.png)

